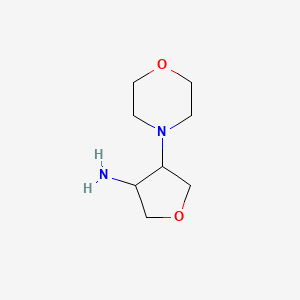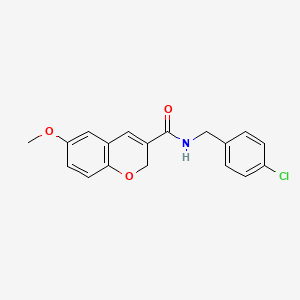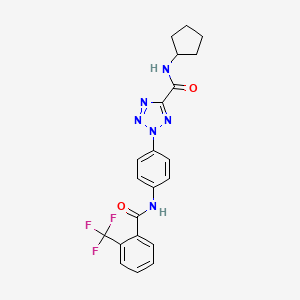
4-Morpholinotetrahydrofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-Morpholinotetrahydrofuran-3-amine involves several chemical reactions, including condensation and amination processes. For instance, a compound was synthesized through the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, itself prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate (Ji et al., 2018). Another approach involves the Buchwald–Hartwig amination to yield 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds, including those related to this compound, is characterized by X-ray crystallography. For example, the crystal structure of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide and similar compounds have been determined, revealing insights into their molecular conformations and interactions (Ji et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often lead to products with significant biological activities. For instance, the synthesis of derivatives through reactions such as the Mannich reaction and amination has been reported, demonstrating the versatility of these compounds in organic synthesis (Aljohani et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis of Aminocoumarins and Pyridones
4-Morpholinotetrahydrofuran-3-amine is used in the synthesis of various aminocoumarins and pyridones. For instance, the reaction of 4-hydroxycoumarin with primary amines, including morpholine, under microwave irradiation leads to the formation of N-substituted 4-aminocoumarins (Stoyanov & Ivanov, 2004).
Antimicrobial Activities
In the field of antimicrobial research, this compound is involved in the synthesis of various derivatives that exhibit antimicrobial activities. For example, certain triazole derivatives synthesized using this compound have shown effective antimicrobial properties against test microorganisms (Bektaş et al., 2007).
Pharmaceutical Significance
This compound's molecular structure, featuring amine and ether functional groups, makes it a significant candidate for developing therapeutic drugs to address a range of medical ailments. Its physicochemical properties, like polarity and solubility, further enhance its utility in drug synthesis (Rupak, Vulichi & Kapur, 2016).
Ion Chromatographic Determination
This compound is detectable through ion chromatography (IC), a technique that is sensitive and selective for its quantification in aqueous solutions. This method has been utilized in the context of water treatment for steam-generating systems (Gilbert, Rioux & Saheb, 1984).
Palladium Catalysis in Chemical Synthesis
The compound is involved in palladium-catalyzed reactions, offering an alternative to traditional SNAr chemistry for preparing certain medicinal chemistry scaffolds, like 4-aminoquinolines (Margolis et al., 2007).
Carbon Steel Corrosion Inhibition
In industrial applications, derivatives of this compound, such as tertiary amines, have been synthesized and demonstrated effectiveness in inhibiting carbon steel corrosion, showing potential as protective agents in industrial settings (Gao, Liang & Wang, 2007).
Carbon Dioxide Capture
Stability studies of morpholine under stripper conditions for carbon dioxide capture have been conducted. The research focuses on the degradation kinetics of morpholine, which is a promising candidate for CO2 capture due to its good absorption characteristics (Mazari et al., 2020).
Propiedades
IUPAC Name |
4-morpholin-4-yloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-7-5-12-6-8(7)10-1-3-11-4-2-10/h7-8H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRARYPUYXXYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2COCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)
![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)
![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)



![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)
![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)
![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one](/img/structure/B2498691.png)
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498693.png)

